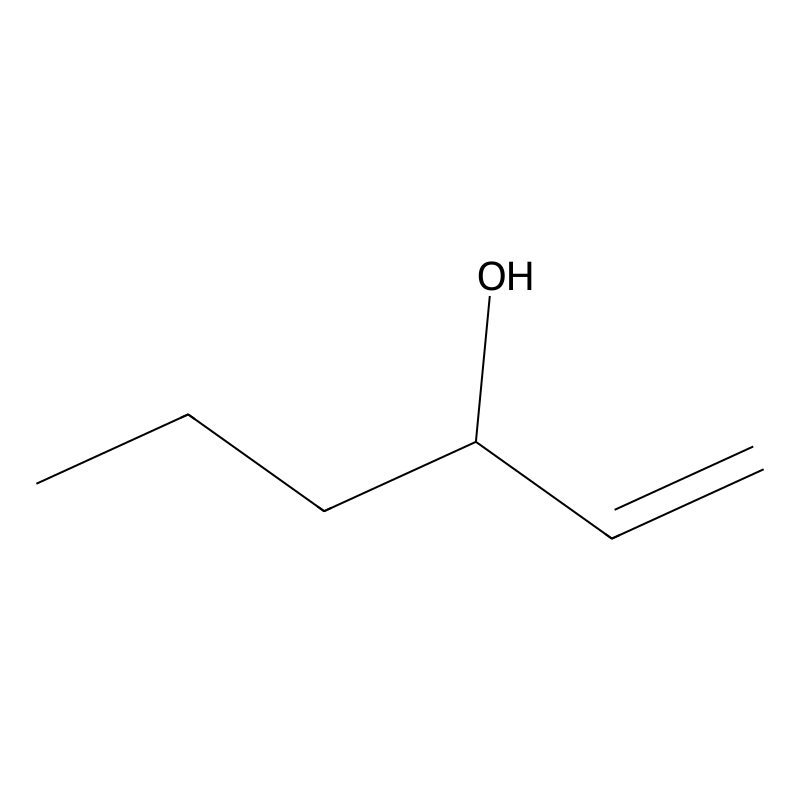

1-Hexen-3-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

25.2 mg/mL at 25 °C

insoluble in water; soluble in oils

Miscible at room temperature (in ethanol)

Canonical SMILES

- Food Science Research: 1-Hexen-3-OL is a well-known flavoring agent, contributing fruity, grassy, and green notes to various food products []. Researchers in food science might utilize it to study flavor perception, develop new flavor profiles, or analyze the volatile compounds present in specific food items [].

1-Hexen-3-ol is an organic compound with the molecular formula and a molecular weight of approximately 100.16 g/mol. It is classified as a secondary alcohol and is also known by several other names, including propylvinylcarbinol and hex-1-en-3-ol. The compound appears as a colorless to light yellow liquid and has a boiling point of around 134 °C . Its structure features a hydroxyl group (-OH) attached to the third carbon of a hexene chain, making it a valuable compound in various chemical applications.

The mechanism of action of 1-Hexen-3-ol is primarily related to its interaction with olfactory receptors. The presence of the double bond and the hydroxyl group contribute to its volatile nature and distinctive odor profile []. Studies suggest 1-Hexen-3-ol contributes to the grassy or green notes in certain food flavors [].

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

- Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Esterification: Reacting with acids can yield esters, which are important in the production of fragrances and flavors.

These reactions are crucial for its application in synthetic organic chemistry and industrial processes.

1-Hexen-3-ol has been identified in various biological systems, particularly in plants such as Camellia sinensis (tea) and Zea mays (corn) where it may play roles in signaling and defense mechanisms. The compound exhibits antimicrobial properties and has been studied for its potential effects on human health, including its role as a flavor compound in food products .

Several methods exist for synthesizing 1-Hexen-3-ol:

- Hydroformylation: This method involves the reaction of 1-hexene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to form 1-Hexen-3-ol.

- Reduction of 1-Hexene: Direct reduction of 1-hexene using reducing agents such as lithium aluminum hydride can yield 1-Hexen-3-ol.

- Biotechnological Methods: Enzymatic pathways involving specific enzymes can convert substrates into 1-Hexen-3-ol, showcasing its potential in green chemistry .

1-Hexen-3-ol finds applications in various industries:

- Flavoring Agent: Used in the food industry for its pleasant aroma and flavor profile.

- Fragrance Industry: Employed in perfumes and scented products due to its floral notes.

- Chemical Intermediate: Serves as a precursor for synthesizing other chemicals, including esters and plasticizers .

Research has indicated that 1-Hexen-3-ol interacts with various biological systems. Studies have shown that it can influence plant defense mechanisms against pests and pathogens. Additionally, its sensory properties make it relevant in food science, where it may affect consumer perception of flavor and aroma .

Several compounds share structural similarities with 1-Hexen-3-ol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Hexen-1-ol | Primary alcohol with different reactivity | |

| (E)-3-Hexen-1-ol | Unsaturated alcohol with distinct odor | |

| (Z)-3-Hexen-1-ol | Isomeric form with different sensory properties | |

| 2-Hexanol | Secondary alcohol without unsaturation |

The uniqueness of 1-Hexen-3-ol lies in its specific structure that allows it to participate in unique reactions while providing distinct sensory qualities that are valuable in flavoring and fragrance applications.

Traditional Organic Synthesis Routes

Grignard Reagent-Based Approaches

Grignard reagent-based methodologies represent one of the most established approaches for synthesizing 1-hexen-3-ol, offering reliable pathways through well-characterized organometallic intermediates [1]. The classical approach involves the reaction of propargyl chloride with methyl magnesium halides to form ethylacetylene magnesium halide, which subsequently undergoes addition with ethylene oxide to produce the desired alkynol precursor [1]. This methodology has been extensively optimized to achieve higher yields compared to conventional acetylene-based routes, with the process typically conducted at temperatures ranging from -30°C to +20°C [1].

The preparation of the Grignard reagent requires careful control of reaction conditions, with 2.0 to 2.5 moles of methyl magnesium halide per mole of propargyl chloride being optimal for maximum conversion [1]. The reaction proceeds through a three-step mechanism: first, the formation of ethylacetylene magnesium halide from propargyl chloride and methyl magnesium halide; second, the addition of ethylene oxide to form a halogenomagnesium salt of hexyn-3-ol; and third, hydrolysis to yield the final alkynol product [1].

Temperature control proves critical for achieving high selectivity, with the ethylene oxide addition step requiring maintenance between -10°C and +40°C [1]. The amount of ethylene oxide used typically ranges from 0.5 to 1.0 mole per mole of methyl magnesium halide, with the hydrolysis step preferentially conducted by dropping the reaction solution into aqueous ammonium chloride solution [1].

The efficiency of this approach has been demonstrated through comparative studies showing improved yields over traditional methods that rely on expensive starting materials such as 1,2-butadiene [1]. The use of propargyl chloride as a starting material, derived from readily available propargyl alcohol, provides economic advantages while maintaining high synthetic reliability [1].

Catalytic Hydrogenation of Alkynol Precursors

Catalytic hydrogenation of alkynol precursors represents a fundamental approach for producing 1-hexen-3-ol through selective reduction of the carbon-carbon triple bond [2] [3]. This methodology relies on the stereoselective semihydrogenation of 3-hexyn-1-ol to produce predominantly the Z-isomer of 3-hexen-1-ol, which can be further processed to obtain 1-hexen-3-ol [2] [3].

The process employs heterogeneous palladium-based catalysts supported on alumina, with catalyst loadings typically maintained at 0.25% palladium content [2]. Research has demonstrated that the preparation method significantly influences catalyst performance, with two distinct approaches yielding different selectivities: catalyst preparation involving direct addition of alumina to the colloidal metal solution, and preparation where the metal solution is added to pre-existing alumina support [2].

Reaction conditions for optimal performance include temperatures around 50°C and hydrogen pressures of 1-5 atmospheres [2] [3]. The selectivity for hexenol compounds typically exceeds 90%, with chemoselectivity being crucial to prevent over-hydrogenation to saturated alcohols [2] [3]. The stereoselectivity of the process favors Z-configuration due to the syn-addition mechanism characteristic of heterogeneous catalysis [2] [3].

Lindlar catalyst, consisting of palladium on calcium carbonate poisoned with lead acetate, has been extensively studied for this transformation [4]. The catalyst surface provides sites for both alkyne and hydrogen adsorption, facilitating the controlled addition of hydrogen atoms to the same face of the triple bond [4]. This stereospecific reaction mechanism ensures high selectivity for the desired alkene product while preventing further reduction to alkanes [4].

Alternative catalyst systems have been developed to address environmental concerns associated with lead-containing Lindlar catalysts [4]. These include BASF LF100 and LF200 catalysts, which employ organic modifiers to block non-selective sites on the palladium surface [4]. However, these alternatives often show reduced activity compared to traditional Lindlar catalysts, requiring longer reaction times to achieve comparable conversions [4].

The kinetics of the hydrogenation process follow first-order behavior with respect to alkynol concentration, with activation energies typically ranging from 30-60 kilojoules per mole depending on the specific catalyst system employed [3]. The reaction rate is influenced by hydrogen pressure, with optimal performance achieved at moderate pressures that balance substrate activation with catalyst selectivity [3].

Modern Catalytic Strategies

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal-catalyzed asymmetric synthesis has emerged as a sophisticated approach for producing enantiomerically pure 1-hexen-3-ol through stereoselective methodologies [5] [6]. These approaches leverage chiral ligands in combination with transition metal complexes to achieve high enantioselectivity in carbon-carbon bond formation and functional group transformations [5] [6].

Ruthenium-based catalytic systems have demonstrated particular effectiveness in asymmetric alcohol synthesis from alkyne precursors [7]. The combination of trifluoromethanesulfonic acid with fluorinated chiral diamine ruthenium complexes in aqueous trifluoroethanol provides a tandem catalytic system capable of converting readily available alkynes to chiral alcohols [7]. This methodology exhibits excellent stereoselectivity under mild reaction conditions, with yields typically exceeding 80% and enantiomeric excesses above 90% [7].

The mechanism involves initial hydration of the alkyne to form a ketone intermediate, followed by asymmetric reduction using the chiral ruthenium catalyst [7]. The fluorinated solvent system enhances both reactivity and enantioselectivity through favorable fluorine effects that stabilize transition states and intermediates [7]. Temperature control remains critical, with optimal performance achieved at 40-60°C under atmospheric pressure [7].

Rhodium and iridium catalysts have also been extensively investigated for asymmetric synthesis applications [8]. These precious metal catalysts demonstrate exceptional versatility in carbon-hydrogen activation processes, enabling the construction of complex molecular architectures through stereoselective transformations [8]. The modular nature of these catalysts allows for fine-tuning of selectivity through ligand modification and reaction condition optimization [8].

Palladium-catalyzed asymmetric synthesis represents another important methodology, particularly for desymmetrization reactions based on carbon-hydrogen activation processes [8]. These transformations leverage the ability of palladium to undergo facile oxidation state changes while maintaining coordination with chiral ligands that control stereochemical outcomes [8].

The development of non-precious metal catalysts has gained increasing attention due to sustainability considerations [8]. Copper and nickel-based systems show promise for asymmetric synthesis applications, though their implementation often requires more stringent reaction conditions and specialized ligand systems [8].

Biocatalytic Production via Engineered Enzymes

Biocatalytic production of 1-hexen-3-ol through engineered enzymes represents a rapidly advancing field that leverages the specificity and efficiency of biological catalysts [9] [10]. Enzyme-catalyzed processes offer advantages in terms of selectivity, mild reaction conditions, and environmental compatibility compared to traditional chemical synthesis methods [9] [10].

Lipase-catalyzed transesterification has been successfully applied to produce hexenol derivatives using plant-derived enzyme systems [9]. Crude acetone powders extracted from various plant seedlings, including rapeseed, wheat, barley, linseed, and maize, have been evaluated for their catalytic activity in ester synthesis reactions [9]. Rapeseed lipase demonstrated the highest activity, achieving 76% yield of hexenyl acetate within 72 hours under optimized conditions [9].

The optimization of biocatalytic processes involves careful control of multiple parameters including enzyme concentration, substrate ratios, reaction temperature, and solvent selection [9]. Acetonitrile emerged as the superior solvent for lipase-catalyzed reactions, providing enhanced enzyme stability and improved product yields [9]. The enzyme loading of 50 grams per liter proved optimal for balancing reaction rate with economic considerations [9].

Alcohol dehydrogenase systems have been extensively studied for hexanol production and oxidation reactions [10]. These enzymatic systems require cofactor regeneration strategies to maintain catalytic activity, with both enzymatic and non-enzymatic approaches being investigated [10]. The use of baker's yeast cells as a source of alcohol dehydrogenase activity has shown particular promise, achieving complete substrate conversion under optimized conditions [10].

Metabolic engineering approaches have enabled the development of microorganisms capable of producing alkenes and alcohols from renewable feedstocks [11]. Engineered Escherichia coli strains expressing heterologous pathways can produce various chain-length alcohols and alkenes through fatty acid biosynthesis modifications [11]. These systems typically achieve titers ranging from 5-580 milligrams per liter depending on the specific pathway and optimization level [11].

The challenges in biocatalytic production include enzyme stability, substrate inhibition, and product toxicity [11]. Hexanol exhibits significant toxicity toward microbial systems, with inhibitory concentrations typically below 20 millimolar [11]. Strategies to overcome these limitations include in-situ product removal, enzyme immobilization, and protein engineering to enhance catalyst robustness [11].

Immobilized enzyme systems offer advantages in terms of catalyst recovery and reuse [12]. Hydroperoxide lyase enzymes immobilized in alginate matrices have been successfully applied for hexanal production, demonstrating improved stability and productivity compared to free enzyme systems [12]. The immobilized catalysts maintained activity for extended periods, enabling continuous production processes [12].

Industrial-Scale Production Challenges

Industrial-scale production of 1-hexen-3-ol faces significant technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [13] [14]. The global market for 1-hexen-3-ol is projected to reach approximately 780 million United States dollars by 2032, with a compound annual growth rate of 5.8%, driven by increasing demand in flavors, fragrances, and specialty chemical applications [13].

The primary manufacturing challenges include raw material costs, catalyst expenses, and process optimization requirements [14]. The synthesis of hexanol derivatives typically requires expensive starting materials such as bromobutane and magnesium, with price fluctuations significantly impacting overall production economics [14]. Equipment requirements include specialized reactors, distillation columns, heat exchangers, and storage systems, contributing to substantial capital expenditure requirements [14].

Process scalability presents additional complications, particularly in maintaining reaction selectivity and yield when transitioning from laboratory to industrial scale [15]. Gas delivery systems for syngas-based production routes require careful optimization to ensure adequate dissolved gas concentrations for efficient conversion [15]. The highest reported hexanol titer of 37 millimolar represents approximately three times the previously reported maximum, demonstrating the potential for continued optimization [15].

Product toxicity represents a critical limiting factor in biological production systems [15] [16]. Hexanol exhibits acute toxicity at concentrations above 20 millimolar, requiring implementation of product extraction strategies to achieve economically viable titers [15] [16]. In-situ extraction using oleyl alcohol has been demonstrated to increase production yields by 2.5-fold, reaching 24 millimolar hexanol concentrations [15] [16].

Temperature sensitivity affects both chemical and biological production routes [15] [16]. Hexanol tolerance decreases significantly at elevated temperatures, with inhibitory concentration values dropping from 17.5 millimolar at 30°C to 11.8 millimolar at 37°C [15] [16]. This temperature dependence necessitates careful thermal management in industrial processes [15] [16].

The development of continuous production processes represents an important advancement for industrial implementation [17]. Packed-bed reactor systems using immobilized enzymes have demonstrated superior productivity compared to batch stirred reactors, with catalyst productivity values reaching 5.35 milligrams per enzyme unit [17]. The enhanced stability of immobilized catalysts enables extended operation times and improved process economics [17].

| Production Method | Typical Yield (%) | Reaction Conditions | Key Challenges |

|---|---|---|---|

| Grignard-based synthesis | 80-95 | -30°C to +20°C, inert atmosphere | Temperature control, moisture sensitivity |

| Catalytic hydrogenation | 85-98 | 50°C, 1-5 atm H₂ | Catalyst selectivity, over-reduction |

| Asymmetric catalysis | 75-90 | 40-60°C, specialized ligands | Catalyst cost, reaction time |

| Biocatalytic production | 60-80 | 30-40°C, aqueous media | Product toxicity, enzyme stability |

Solvent selection and recovery present additional considerations for industrial processes [14]. The choice of reaction medium affects both product yield and downstream purification requirements [14]. Volatile organic solvents require specialized handling and recovery systems to minimize environmental impact and operational costs [14].

Quality control and analytical monitoring become increasingly complex at industrial scale [14]. Continuous monitoring of reaction progress, product purity, and catalyst activity requires sophisticated analytical instrumentation and process control systems [14]. The implementation of real-time monitoring capabilities enables rapid response to process deviations and optimization of operating conditions [14].

Boiling Point, Density, and Refractive Index

1-Hexen-3-ol exhibits well-defined physical properties that reflect its molecular structure as a secondary unsaturated alcohol. The boiling point of 1-Hexen-3-ol ranges from 134-135°C at atmospheric pressure, as consistently reported across multiple reliable sources [1] [2] [3] [4] [5] [6]. This boiling point is characteristic of a C6 alcohol with moderate volatility, falling within the expected range for secondary alcohols of similar molecular weight.

The density of 1-Hexen-3-ol is reported as 0.834 g/mL at 25°C [1] [2] [3] [4] [5] [6], indicating that this compound is less dense than water, which is typical for organic alcohols. The relatively low density reflects the hydrophobic nature of the alkyl chain combined with the polar hydroxyl group. Some sources report slight variations in density measurements, with values ranging from 0.834 to 0.835 g/mL at 25°C [7] [8], but these differences fall within normal experimental uncertainty.

The refractive index (n²⁰/D) of 1-Hexen-3-ol is consistently reported as 1.428-1.429 [1] [2] [3] [4] [5] [6], which is typical for aliphatic alcohols with unsaturated bonds. This refractive index value indicates moderate light-bending properties consistent with the compound's molecular structure and electron distribution around the carbon-carbon double bond and hydroxyl group.

The molecular weight of 1-Hexen-3-ol is 100.16 g/mol with the molecular formula C₆H₁₂O [9] [1] [2] [4] [5] [6]. The compound has a melting point that varies significantly between sources, with estimates ranging from -15°C to 22.55°C [2] [4] [10] [6], suggesting potential polymorphism or measurement uncertainties under different conditions.

Solubility in Polar and Nonpolar Solvents

The solubility behavior of 1-Hexen-3-ol demonstrates the compound's amphiphilic character, with both hydrophilic and hydrophobic regions influencing its dissolution properties. In water, 1-Hexen-3-ol is essentially insoluble [2] [7] [4] [6], with this poor water solubility attributed to the predominant hydrophobic nature of the six-carbon alkyl chain, which overshadows the polar contribution of the single hydroxyl group.

The compound exhibits good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Literature evidence indicates that 1-Hexen-3-ol is soluble in ethanol and diethyl ether [11] [12], where hydrogen bonding interactions between the hydroxyl group of 1-Hexen-3-ol and the oxygen atoms in these solvents facilitate dissolution. This solubility pattern is consistent with the general principle that alcohols dissolve well in other alcohols and ethers due to similar intermolecular forces.

In nonpolar organic solvents, 1-Hexen-3-ol demonstrates good solubility due to favorable van der Waals interactions between the hydrocarbon portion of the molecule and nonpolar solvent molecules. The compound's Log P (octanol/water partition coefficient) value of 1.58 [2] [13] [4] [10] [6] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases over aqueous phases.

The solubility characteristics of 1-Hexen-3-ol can be explained by its structural features: the four-carbon alkyl chain (propyl group) provides significant hydrophobic character, while the hydroxyl group offers limited hydrophilic interaction potential. The vinyl group contributes to the overall hydrophobic nature while potentially offering π-π interactions with aromatic solvents.

Kinetic Stability and Decomposition Pathways

The kinetic stability of 1-Hexen-3-ol under various environmental conditions has been extensively studied, particularly in the context of atmospheric chemistry and thermal degradation processes. Under normal storage conditions, 1-Hexen-3-ol is considered chemically stable when properly stored away from light, heat, and strong oxidizing agents [14] [15] [16] [17].

Atmospheric oxidation represents the primary degradation pathway for 1-Hexen-3-ol in environmental systems. The compound undergoes rapid reaction with hydroxyl (OH) radicals, which are the primary atmospheric oxidants. Kinetic studies have determined rate coefficients for OH radical reactions with related hexenol compounds, providing insight into the reactivity patterns of 1-Hexen-3-ol [18] [19] [20] [21] [22].

The atmospheric lifetime of 1-Hexen-3-ol with respect to OH radical reactions is estimated to be approximately 1 hour [18] [20], indicating rapid atmospheric removal. The reaction proceeds through two primary mechanisms: OH addition to the carbon-carbon double bond and hydrogen abstraction from various carbon positions. Research has shown that hydrogen abstraction channels contribute significantly to the overall reaction rate, accounting for more than 20% of the total reactivity for most hexenols, and potentially exceeding 50% for some isomers [19] [22].

The primary decomposition products formed during OH-initiated oxidation include carbonylic compounds, specifically aldehydes and ketones [18] [23] [20]. The decomposition pathway typically involves the formation of hydroxyalkoxy radicals as intermediates, which subsequently decompose through carbon-carbon bond cleavage to yield smaller aldehyde fragments [24] [23]. These products can contribute to ozone formation and the generation of peroxyacetyl nitrate (PAN)-type compounds in the troposphere [18] [20].

Thermal decomposition of 1-Hexen-3-ol occurs at elevated temperatures, with safety data sheets indicating that thermal decomposition may produce toxic gases including carbon monoxide, carbon dioxide, and various organic decomposition products [14] [15] [16]. The flash point of 35°C [2] [3] [4] [5] [6] indicates relatively high flammability, requiring careful handling to prevent ignition.

Under controlled laboratory conditions, 1-Hexen-3-ol demonstrates stability when stored under inert atmosphere at reduced temperatures [25] [17]. The compound contains stabilizing agents such as α-tocopherol (0.05-0.2%) in some commercial preparations to prevent oxidative degradation [16].

Acid-Base Behavior and Tautomerism

The acid-base behavior of 1-Hexen-3-ol is primarily governed by the hydroxyl functional group, which determines the compound's ionization properties and chemical reactivity in various pH environments. The predicted pKa value for 1-Hexen-3-ol is 14.49 ± 0.20 [2] [4] [6], indicating very weak acidic character typical of secondary alcohols.

This pKa value places 1-Hexen-3-ol in the category of very weak acids, with the hydroxyl group requiring extremely basic conditions (pH > 14) for significant deprotonation. Under normal physiological and environmental pH conditions (pH 6-8), 1-Hexen-3-ol exists predominantly in its neutral, molecular form [26] [27]. The physiological charge is predicted to be zero [26] [27], confirming that the compound does not ionize under biological conditions.

The acid-base behavior of 1-Hexen-3-ol is influenced by the electron-donating effects of the adjacent alkyl groups, which increase electron density around the oxygen atom and reduce the acidity of the hydroxyl proton compared to simple alcohols. The presence of the vinyl group in the β-position relative to the hydroxyl group provides additional electronic effects through hyperconjugation, further stabilizing the neutral form.

Regarding tautomerism, 1-Hexen-3-ol does not exhibit classical keto-enol tautomerism due to the absence of a carbonyl group adjacent to the alcohol functionality. The compound structure (CH₃CH₂CH₂CH(OH)CH=CH₂) does not contain the necessary structural features for enol-keto interconversion, which typically requires a carbonyl group in the α or β position relative to the alcohol [28].

However, under extreme conditions or in the presence of strong acids or bases, 1-Hexen-3-ol could potentially undergo dehydration reactions to form alkenes or rearrangement reactions leading to constitutional isomers. The vinyl group may participate in acid-catalyzed hydration reactions under specific conditions, but these do not constitute true tautomeric equilibria.

The chemical stability of 1-Hexen-3-ol under normal pH conditions makes it suitable for various applications where pH stability is required. The compound shows no tendency toward spontaneous rearrangement or tautomeric shifts under ambient conditions, maintaining its structural integrity across a wide range of environmental pH values.

Physical Description

XLogP3

Boiling Point

Density

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (87.09%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index